molecular formula C13H19NO B5874180 N-ethyl-N-(2-methylphenyl)butanamide

N-ethyl-N-(2-methylphenyl)butanamide

Cat. No.: B5874180
M. Wt: 205.30 g/mol
InChI Key: CZCFWYJLCHZCCA-UHFFFAOYSA-N
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Description

N-Ethyl-N-(2-methylphenyl)butanamide is a tertiary amide characterized by a butanamide backbone substituted with an ethyl group and a 2-methylphenyl group on the nitrogen atom. Its molecular formula is C₁₃H₁₉NO, with a molecular weight of 205.30 g/mol.

Properties

IUPAC Name

N-ethyl-N-(2-methylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-4-8-13(15)14(5-2)12-10-7-6-9-11(12)3/h6-7,9-10H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCFWYJLCHZCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CC)C1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-N-(2-methylphenyl)butanamide typically involves the reaction of 2-methylphenylamine with butanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ethyl iodide to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction is typically carried out in a solvent such as dichloromethane, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: N-ethyl-N-(2-methylphenyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted amides depending on the substituent used.

Scientific Research Applications

Chemistry: N-ethyl-N-(2-methylphenyl)butanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is used to study the interactions of amides with biological molecules. It is also employed in the development of new drugs and therapeutic agents.

Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its pharmacological properties and its ability to interact with specific molecular targets in the body.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of N-ethyl-N-(2-methylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural similarities with N-ethyl-N-(2-methylphenyl)butanamide, differing in substituents, saturation, or functional groups:

Compound Name Molecular Formula Substituents/Modifications Physical Properties Biological/Industrial Relevance
This compound C₁₃H₁₉NO Saturated butanamide, 2-methylphenyl Not reported Potential precursor for bioactive agents
Crotamiton (N-Ethyl-N-(2-methylphenyl)-2-butenamide) C₁₃H₁₇NO Unsaturated butenamide (C=C bond at position 2) White powder Antipruritic agent (used in scabies treatment)
2-Ethyl-N-(2-methyl-4-nitrophenyl)butanamide C₁₃H₁₈N₂O₃ Nitro group at para position on phenyl ring Not reported Likely intermediate in synthesis
N-Ethyl-N-(2-methylphenyl)-2-butenamide C₁₃H₁₇NO Unsaturated butenamide Detected in environmental samples Fungicidal activity

Detailed Comparative Analysis

Crotamiton (N-Ethyl-N-(2-methylphenyl)-2-butenamide)
  • Structural Difference : Contains a double bond in the butenamide chain, reducing saturation compared to the target compound.
  • Impact on Properties: The unsaturated structure may enhance reactivity and metabolic degradation. Crotamiton is commercially utilized as an antipruritic agent, highlighting how minor structural changes (e.g., C=C bond) can confer specific biological functions .
2-Ethyl-N-(2-methyl-4-nitrophenyl)butanamide
  • Structural Difference: Features a nitro group (-NO₂) at the para position of the phenyl ring.
  • Such derivatives are often intermediates in pharmaceutical synthesis .
N-Ethyl-N-(2-methylphenyl)-2-butenamide
  • Functional Role : Identified as a fungicide in environmental studies, suggesting that unsaturated analogs may have superior bioactivity compared to saturated counterparts .

Q & A

Q. What are the standard synthetic routes for N-ethyl-N-(2-methylphenyl)butanamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step amidation process. Key steps include:

Acylation of the amine : Reacting 2-methylphenylamine with ethyl butanoyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond.

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate the product.

Optimization : Adjusting reaction temperature (50–80°C), stoichiometry (1:1.2 amine:acyl chloride ratio), and catalysts (e.g., DMAP) to improve yields .

Parameter Typical Range Impact on Yield
Temperature50–80°CHigher temps accelerate reaction
SolventDichloromethane or THFPolarity affects reaction kinetics
CatalystDMAP (5 mol%)Enhances acylation efficiency

Q. How is the structure of this compound characterized experimentally?

Methodological Answer: Structural confirmation relies on spectroscopic techniques:

  • NMR : 1^1H NMR (δ 1.2–1.4 ppm for ethyl CH3_3, δ 2.3 ppm for methylphenyl CH3_3, δ 6.7–7.2 ppm for aromatic protons) and 13^{13}C NMR (δ 170 ppm for carbonyl C) .
  • Mass Spectrometry : ESI-MS ([M+H]+^+ at m/z 247.3) to confirm molecular weight.
  • IR Spectroscopy : Stretching vibrations at 1650 cm1^{-1} (amide C=O) and 3300 cm1^{-1} (N-H).
Technique Key Peaks/Data Structural Assignment
1^1H NMRδ 1.2–1.4 (t, 3H)Ethyl group
13^{13}C NMRδ 170 ppmAmide carbonyl
ESI-MSm/z 247.3 ([M+H]+^+)Molecular ion confirmation

Advanced Research Questions

Q. What in vitro models are suitable for evaluating the biological activity of this compound, and how can data inconsistencies be addressed?

Methodological Answer:

  • Receptor Binding Assays : Screen for interactions with histamine H1 or TRPV1 receptors (implicated in pruritus) using radioligand displacement studies.
  • Cell-Based Assays : Measure anti-inflammatory activity in mast cells (e.g., β-hexosaminidase release inhibition).
  • Data Contradictions : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays). Note that structural analogs like crotamiton (a butenamide derivative) show antipruritic activity, but differences in amide backbone may alter efficacy .
Assay Type Key Metrics Potential Pitfalls
Radioligand BindingIC50_{50}, Ki_iNon-specific binding artifacts
Functional AssaysEC50_{50}, EmaxCell line variability

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • QSAR Models : Correlate substituent effects (e.g., methyl vs. nitro groups) with logP and solubility.
  • Molecular Docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability.
  • MD Simulations : Assess membrane permeability using lipid bilayer models .
Property Prediction Method Outcome
logPQSAR (Molinspiration)Estimated 3.2 ± 0.3
Metabolic StabilityDocking (AutoDock Vina)High CYP3A4 affinity → rapid clearance

Q. What strategies can mitigate solubility and stability challenges during formulation studies?

Methodological Answer:

  • Co-Solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability.
  • Accelerated Stability Testing : Monitor degradation under stress conditions (40°C/75% RH) via HPLC .
Strategy Advantage Limitation
Cyclodextrin ComplexationNon-covalent, reversibleLimited loading capacity
Salt FormationImproves crystallinitypH-dependent solubility

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